4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine
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Description
4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C15H18N4OS and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.12013238 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities .
Mode of Action
It’s worth noting that pyrimidine derivatives are known to interact with various biological targets, leading to diverse types of biological and pharmaceutical activities .
Biochemical Pathways
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico adme and physicochemical properties of similar compounds have been calculated using software like swissadme .
Result of Action
Similar compounds have been found to present better anti-fibrotic activities than pirfenidone and bipy55′dc . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Biochemical Analysis
Biochemical Properties
Similar compounds have been used as reagents to prepare pyrazolopyrimidines and pyrazolotriazines, which display potent activity against herpes viruses . They are also used as starting materials to synthesize 4-substituted-2-aminopyrimidines, which are novel c-Jun N-terminal kinase (JNK) inhibitors .
Cellular Effects
Related compounds have shown to inhibit COX-2 enzyme, which plays a role in converting arachidonic acid to inflammatory mediators .
Molecular Mechanism
Related compounds have been found to inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain .
Metabolic Pathways
Related compounds have been found to inhibit the COX-2 enzyme, which plays a crucial role in the metabolism of arachidonic acid .
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-11-6-14(18-15(17-11)21-2)19-8-12(9-19)10-20-13-4-3-5-16-7-13/h3-7,12H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPPLQLTYBXVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CC(C2)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.